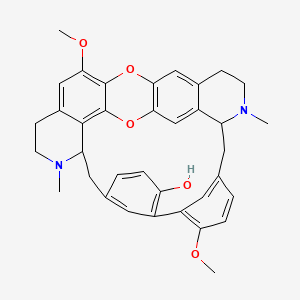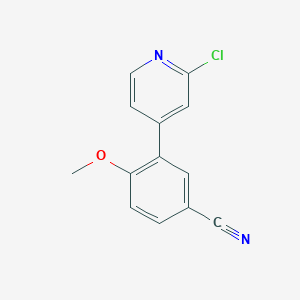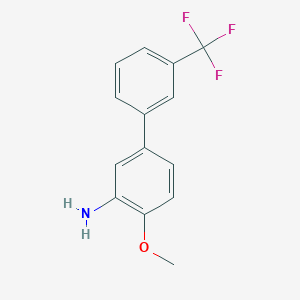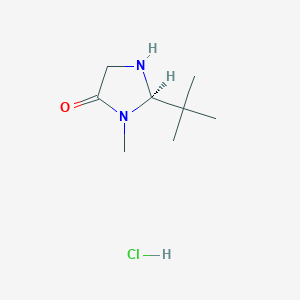
(R)-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butyl group and a methyl group attached to an imidazolidinone ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a methyl-substituted imidazolidinone. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride may involve large-scale batch reactions. The process includes the purification of the final product through crystallization or recrystallization techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds.
Wissenschaftliche Forschungsanwendungen
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an organocatalyst in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an organocatalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. The tert-butyl and methyl groups play a crucial role in enhancing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(tert-butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
- (S)-(+)-2-(tert-butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
- (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone
Uniqueness
®-2-(tert-butyl)-3-methylimidazolidin-4-one hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications compared to its similar counterparts. Additionally, its specific chiral configuration provides unique reactivity and selectivity in catalytic processes.
Eigenschaften
Molekularformel |
C8H17ClN2O |
|---|---|
Molekulargewicht |
192.68 g/mol |
IUPAC-Name |
(2R)-2-tert-butyl-3-methylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-9-5-6(11)10(7)4;/h7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
QYNVQNGEURAJSJ-OGFXRTJISA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1NCC(=O)N1C.Cl |
Kanonische SMILES |
CC(C)(C)C1NCC(=O)N1C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)
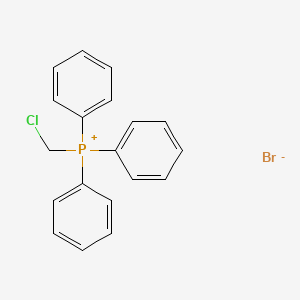
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)



![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
